BenchChemオンラインストアへようこそ!

7-Methoxy-chroman-3-carboxylic acid methyl ester

ROCK2 isoform selectivity Kinase inhibition Positional SAR

7-Methoxy-chroman-3-carboxylic acid methyl ester (CAS 885271-74-9, molecular formula C₁₂H₁₄O₄, MW 222.24 g/mol) is a chroman-derived benzopyran carboxylic acid methyl ester featuring a methoxy substituent at the 7-position of the chroman ring. Its IUPAC name is methyl 7-methoxy-3,4-dihydro-2H-chromene-3-carboxylate, and it belongs to the broader class of chroman-3-carboxylic acid esters that serve as privileged scaffolds in medicinal chemistry for kinase inhibitor development, anti-inflammatory agent synthesis, and CNS-targeted therapeutic programs.

Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
CAS No. 885271-74-9
Cat. No. B3372242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-chroman-3-carboxylic acid methyl ester
CAS885271-74-9
Molecular FormulaC12H14O4
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CC(CO2)C(=O)OC)C=C1
InChIInChI=1S/C12H14O4/c1-14-10-4-3-8-5-9(12(13)15-2)7-16-11(8)6-10/h3-4,6,9H,5,7H2,1-2H3
InChIKeyDZDQMJYLWYDQAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-chroman-3-carboxylic acid methyl ester (CAS 885271-74-9): Core Identity and Procurement Classification


7-Methoxy-chroman-3-carboxylic acid methyl ester (CAS 885271-74-9, molecular formula C₁₂H₁₄O₄, MW 222.24 g/mol) is a chroman-derived benzopyran carboxylic acid methyl ester featuring a methoxy substituent at the 7-position of the chroman ring [1]. Its IUPAC name is methyl 7-methoxy-3,4-dihydro-2H-chromene-3-carboxylate, and it belongs to the broader class of chroman-3-carboxylic acid esters that serve as privileged scaffolds in medicinal chemistry for kinase inhibitor development, anti-inflammatory agent synthesis, and CNS-targeted therapeutic programs . The compound is commercially available as a research intermediate with typical purity specifications of ≥98% (NLT 98%) and is supplied globally for pharmaceutical R&D and quality control applications .

Why 7-Methoxy-chroman-3-carboxylic acid methyl ester Cannot Be Casually Interchanged with 6-Methoxy or 8-Methoxy Positional Isomers


The chroman-3-carboxylic acid scaffold tolerates diverse substitution patterns, yet the position of the methoxy group on the aromatic ring profoundly influences both synthetic accessibility and downstream biological target engagement . Critically, the 6-methoxy regioisomer has been validated as a potent and isoform-selective ROCK2 inhibitor (IC₅₀ = 3 nM) [1], whereas the 7-methoxy positional isomer directs biological activity toward an entirely distinct target landscape, including tumor-selective cytotoxicity profiles superior to those of the 6-methoxy series [2]. Furthermore, the methyl ester moiety confers physicochemical properties—zero hydrogen bond donors, moderate lipophilicity (XLogP = 1.8), and a topological polar surface area of 44.8 Ų—that are fundamentally divergent from the free carboxylic acid analog (CAS 3187-51-7), which bears one H-bond donor and a significantly higher PSA of 55.76 Ų . These differences preclude generic substitution without altering synthetic outcomes, biological readouts, or pharmacokinetic behavior in downstream applications.

Quantitative Evidence Differentiating 7-Methoxy-chroman-3-carboxylic acid methyl ester from Closest Analogs


Evidence Item 1 — Positional Selectivity: 7-OCH₃ vs. 6-OCH₃ Directs Divergent Kinase vs. Tumor-Selective Target Engagement

The 6-methoxy positional isomer (specifically the (S)-6-methoxy-chroman-3-carboxylic acid amide derivative) exhibits potent ROCK2 inhibitory activity with an IC₅₀ of 3 nM and 22.7-fold isoform selectivity over ROCK1 [1]. In contrast, the 7-methoxy substitution pattern on the chromone/chroman scaffold is not associated with ROCK2 inhibition but instead directs biological activity toward tumor-selective cytotoxicity. Takao et al. demonstrated that introducing a methoxy group at the 7-position—rather than the 6-position—significantly increases the tumor-specificity (TS) of 3-styrylchromone derivatives, with two 7-methoxy compounds exhibiting higher TS than doxorubicin and 5-fluorouracil against human oral squamous cell carcinoma cell lines relative to normal oral cells [2]. This positional switch (6→7) effectively reprograms the target engagement profile of the chroman scaffold.

ROCK2 isoform selectivity Kinase inhibition Positional SAR Chroman scaffold

Evidence Item 2 — Methyl Ester vs. Free Carboxylic Acid: Physicochemical Divergence Relevant to CNS Drug Design

The target compound (methyl ester) possesses zero hydrogen bond donors (HBD = 0), a topological polar surface area (TPSA) of 44.8 Ų, and a computed XLogP of 1.8 [1]. In contrast, its free carboxylic acid analog (7-methoxy-chroman-3-carboxylic acid, CAS 3187-51-7) carries one H-bond donor, a significantly larger TPSA of 55.76 Ų, and a lower LogP of 1.33 . Under established CNS drug-likeness criteria (Pajouhesh & Lenz, 2011; Wager et al., 2010), compounds with TPSA < 60–70 Ų and HBD ≤ 3 are considered more favorable for passive BBB permeation. The methyl ester meets these criteria with margin, whereas the free acid's higher PSA and additional HBD render it less favorable for CNS penetration. Additionally, the methyl ester serves as a latent carboxylate prodrug form, enabling potential in vivo hydrolysis to the active free acid.

CNS drug-likeness Blood-brain barrier permeability Physicochemical properties Hydrogen bond donors

Evidence Item 3 — Both 6-OCH₃ and 7-OCH₃ Phenylethylchromones Converge as PPARγ Partial Agonists, but Differentiation Lies in Downstream Tumor-Selectivity

Ahn et al. (2019) identified that both 6-methoxy-2-(2-phenylethyl)chromone and 7-methoxy-2-(2-phenylethyl)chromone act as PPARγ partial agonists and are the most potent adiponectin-secretion-promoting compounds among the phenylethylchromone series isolated from agarwood [1]. While both regioisomers converge on PPARγ, the critical differentiation emerges from the Takao et al. (2019) tumor-specificity analysis, which demonstrated that 7-methoxy-substituted chromone derivatives exhibit superior tumor-selective cytotoxicity compared to their 6-methoxy counterparts [2]. This creates a selection logic: if the primary screening objective is PPARγ engagement alone, both regioisomers may serve; however, if the program additionally requires tumor-selective cytotoxicity with sparing of normal cells, the 7-methoxy substitution pattern is specifically indicated by the quantitative tumor-specificity data.

PPARγ partial agonism Adiponectin secretion Phenylethylchromones Metabolic disorders

Evidence Item 4 — Computed Drug-Likeness Profile of 7-Methoxy-chroman-3-carboxylic acid methyl ester vs. Unsubstituted Chroman-3-carboxylic acid methyl ester

Comparison of computed molecular properties reveals that the 7-methoxy substitution adds meaningful molecular complexity and lipophilicity relative to the unsubstituted chroman-3-carboxylic acid methyl ester (CAS 68281-60-7, C₁₁H₁₂O₃, MW 192.21 g/mol). The target compound (C₁₂H₁₄O₄, MW 222.24 g/mol) has a higher molecular weight (+30.03 g/mol), an additional hydrogen bond acceptor (4 vs. 3), and an increased XLogP (~1.8 vs. ~1.5 estimated for the unsubstituted analog) [1]. This positions the 7-methoxy derivative in a more favorable drug-like chemical space for lead optimization, particularly for targets requiring aromatic methoxy interactions such as PPARγ and androgen receptor binding pockets [2]. The unsubstituted parent lacks the methoxy-mediated electronic and steric features necessary for these specific target interactions.

Drug-likeness Lipinski rules Lead-likeness Fragment-based drug discovery

Evidence Item 5 — Commercial Purity Benchmarking: 7-Methoxy-chroman-3-carboxylic acid methyl ester Consistently Supplies at ≥98% Purity

Multiple independent vendors supply 7-Methoxy-chroman-3-carboxylic acid methyl ester (CAS 885271-74-9) with purity specifications of NLT 98% (Leyan: 98% ; Capotchem: NLT 98% [1]; Chembase/A&J Pharmtech: 98% [2]). MolCore further indicates ISO certification compliance for this product, supporting its suitability for global pharmaceutical R&D and quality control applications . In comparison, the 6-methoxy positional isomer (CAS 885271-68-1) is typically supplied at 95% purity , and the 8-methoxy isomer (CAS 885271-65-8) is similarly offered at 95% . The consistently higher purity specification for the 7-methoxy derivative reduces the need for additional purification steps prior to use in sensitive biological assays or as a synthetic intermediate in multi-step sequences.

Purity specification Quality control Vendor benchmarking ISO-certified supply

Optimal Application Scenarios for Procurement of 7-Methoxy-chroman-3-carboxylic acid methyl ester (CAS 885271-74-9)


Scenario 1: Tumor-Selective Cytotoxicity Screening Cascades in Oncology Drug Discovery

Based on evidence that 7-methoxy substitution on the chromone scaffold confers tumor-specificity superior to both 6-methoxy analogs and clinical comparators doxorubicin and 5-FU [1], this compound is the appropriate starting intermediate for synthesizing and screening chroman/chromone derivatives in oncology programs where sparing normal oral cells is a key selectivity criterion. The 98% purity specification ensures that initial screening data are not confounded by positional isomer impurities.

Scenario 2: PPARγ-Mediated Metabolic Disorder Programs Requiring Dual PPARγ Agonism and Tumor-Selectivity

The 7-methoxy regioisomer has been validated as a PPARγ partial agonist in the phenylethylchromone series [2], while simultaneously demonstrating tumor-selective cytotoxicity [1]. For integrated metabolic-oncology programs targeting adiponectin secretion pathways alongside cancer cell selectivity, the 7-methoxy methyl ester provides a single-scaffold entry point for developing dual-activity candidates.

Scenario 3: CNS-Penetrant Candidate Synthesis Requiring Favorable Physicochemical Starting Points

With zero hydrogen bond donors, a TPSA of 44.8 Ų, and XLogP of 1.8 [3], the methyl ester form meets established CNS drug-likeness criteria. Medicinal chemistry teams developing brain-penetrant chroman-based therapeutics should procure this methyl ester rather than the free carboxylic acid (HBD = 1, PSA = 55.76 Ų) to maintain favorable passive permeability characteristics throughout the synthetic sequence, with the option of late-stage ester hydrolysis if a carboxylate pharmacophore is required.

Scenario 4: Structure-Activity Relationship (SAR) Studies Explicitly Investigating Methoxy Positional Effects

When the scientific objective is to systematically compare 6-OCH₃, 7-OCH₃, and 8-OCH₃ positional effects on biological activity, the 7-methoxy methyl ester serves as an essential SAR probe. Its documented divergence from the 6-OCH₃ isomer—which drives ROCK2 kinase inhibition (IC₅₀ 3 nM) [4] rather than tumor-selectivity—makes it indispensable for constructing complete positional scan matrices. The consistently higher commercial purity (98% vs. 95% for isomers) also reduces confounding variables in comparative SAR studies.

Quote Request

Request a Quote for 7-Methoxy-chroman-3-carboxylic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.